REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[C:14]1[N:19]=[C:18]([C:20]#[N:21])[C:17]2[N:22]=[CH:23][N:24](C3CCCCO3)[C:16]=2[CH:15]=1)[CH3:2].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO.C(Cl)Cl>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:11])[F:12])=[CH:6][C:5]=1[C:14]1[N:19]=[C:18]([C:20]#[N:21])[C:17]2[N:22]=[CH:23][NH:24][C:16]=2[CH:15]=1)[CH3:2] |f:1.2|
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Name
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6-(2-Ethoxy-5-trifluoromethyl-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-imidazo-[4,5-c]pyridine-4-carbonitrile
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Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
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C(C)OC1=C(C=C(C=C1)C(F)(F)F)C1=CC2=C(C(=N1)C#N)N=CN2C2OCCCC2
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Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The mixture was stirred at room temperature overnight before concentration and purification on preparative HPLC
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
|
Smiles
|
C(C)OC1=C(C=C(C=C1)C(F)(F)F)C1=CC2=C(C(=N1)C#N)N=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |